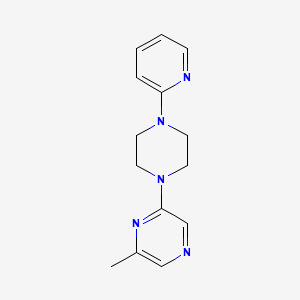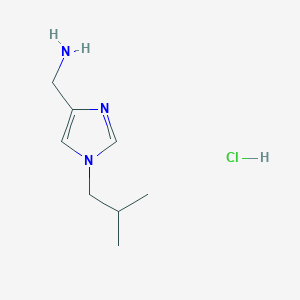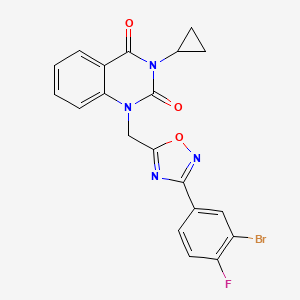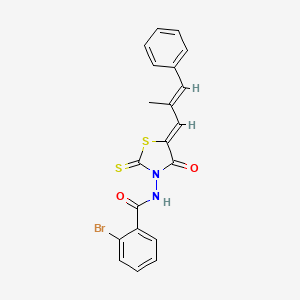
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, also known as EMMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. EMMS is a pyrazole-based compound that has a morpholine group attached to it, making it a unique molecule with diverse properties.
作用機序
The mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of HIV-1 integrase, an enzyme that is essential for the replication of the HIV virus.
Biochemical and Physiological Effects
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been shown to inhibit the replication of HIV and other viruses.
実験室実験の利点と制限
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. It is a relatively easy compound to synthesize, making it readily available for research purposes. It is also a stable compound, which makes it easy to store and transport. However, there are also limitations to using ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in lab experiments. It has low solubility in water, which can make it difficult to work with. In addition, ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has not been extensively studied in vivo, so its effects on living organisms are not well understood.
将来の方向性
There are many future directions for research on ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate as a potential treatment for cancer. Further studies are needed to determine the optimal dosage and treatment regimen for ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in cancer patients. Another area of research is the development of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate as a potential treatment for viral infections. Studies are needed to determine the efficacy of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate in treating viral infections such as HIV and hepatitis C. In addition, further studies are needed to understand the mechanism of action of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate and its effects on living organisms.
合成法
The synthesis of ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves a multistep process that starts with the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-hydrazinyl-1-methylpyrazole. This intermediate is then reacted with morpholine-4-sulfonyl chloride to form ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. The overall yield of the synthesis method is around 30%, making it a cost-effective way to produce ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate.
科学的研究の応用
Ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied as a potential treatment for cancer, HIV, and other viral infections. It has also been shown to have potential as an anti-inflammatory agent for the treatment of diseases such as rheumatoid arthritis.
特性
IUPAC Name |
ethyl 1-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5S/c1-3-19-11(15)9-8-13(2)12-10(9)20(16,17)14-4-6-18-7-5-14/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWFYUHPDLGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1S(=O)(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2915226.png)
![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2915227.png)
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)

![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2915234.png)
![N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)


![(3aR,4R,6S,6aS)-methyl 4-((Z)-2,3-bis(tert-butoxycarbonyl)guanidino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B2915242.png)


![2-(4-(isopropylthio)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2915246.png)